Spatial Performance: PEG12 vs. Shorter PEG Linkers
In PROTAC design, the linker length is a critical determinant of ternary complex formation and subsequent degradation efficiency [1]. Cbz-NH-PEG12-CH2CH2COOH (12-unit spacer) provides a longer, more flexible connection between the target protein ligand and the E3 ligase ligand. This increased length is often necessary to achieve the optimal spatial arrangement for productive ubiquitination, a configuration that may be sterically hindered when using shorter PEGn analogs like Cbz-NH-PEG4-C2-acid or Cbz-NH-PEG8-C2-acid [2]. This difference is a key variable in SAR campaigns, where a library of linkers with varying lengths (e.g., PEG4, PEG8, PEG12) is systematically evaluated to identify the most potent degrader .
| Evidence Dimension | Linker Length (PEG Units) |
|---|---|
| Target Compound Data | 12 |
| Comparator Or Baseline | Cbz-NH-PEG4-C2-acid (4 units) and Cbz-NH-PEG8-C2-acid (8 units) |
| Quantified Difference | Difference of 8 and 4 PEG units, respectively |
| Conditions | In silico modeling and empirical SAR for PROTAC ternary complex formation |
Why This Matters
Selecting the optimal PEG spacer length is a critical step in PROTAC development; offering a distinct, well-defined PEG12 length provides researchers with an essential tool for SAR exploration and linker optimization.
- [1] Tian, T. et al. (2024). PROTAC设计中Linker特性的探索与创新. Xueqiu Research Note. View Source
- [2] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
